2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
The compound “2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone” features a hybrid structure comprising an imidazole core substituted with an allyl group at the 1-position and a 3-nitrophenyl group at the 5-position. A thioether linkage connects the imidazole ring to a pyrrolidin-1-yl ethanone moiety.
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-2-8-21-16(14-6-5-7-15(11-14)22(24)25)12-19-18(21)26-13-17(23)20-9-3-4-10-20/h2,5-7,11-12H,1,3-4,8-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPVVVMBXUGJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile in the presence of an acid catalyst.
Introduction of the nitrophenyl group: This step involves the nitration of a phenyl ring, which can be carried out using a mixture of concentrated nitric and sulfuric acids.
Thioether formation: The thioether linkage can be formed by reacting the imidazole derivative with a thiol compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the thioether linkage.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products may include various substituted imidazole or pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science: It could be explored for its potential in creating novel materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It could be studied for its ability to bind to specific biological receptors.
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry
Agriculture: It could be explored for its potential use as a pesticide or herbicide.
Pharmaceuticals: The compound may be used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group may enhance binding affinity through π-π interactions, while the thioether and pyrrolidine groups could contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
| Compound | Aryl Group | N1-Substituent | LogP* (Predicted) | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | 3-Nitrophenyl | Allyl | ~2.8 | Moderate (nitro prone to reduction) |
| Compound | 4-Fluorophenyl | Benzyl | ~3.5 | High |
*LogP estimated via fragment-based methods.
Heterocyclic Core Variations
describes 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives, which replace the imidazole-thioether moiety with a tetrazole ring. Key differences include:
- Aromaticity and Stability : Tetrazoles are more polar and acidic (pKa ~4.9) compared to imidazoles (pKa ~14.5 for deprotonation), affecting solubility and bioavailability.
- Biological Activity : Tetrazoles are common bioisosteres for carboxylic acids, whereas imidazoles often participate in hydrogen bonding or metal coordination.
Table 2: Heterocyclic Core Comparison
| Compound Type | Core Structure | Key Interactions | Synthetic Complexity |
|---|---|---|---|
| Target Compound | Imidazole | H-bonding, π-π stacking | Moderate |
| Compounds | Tetrazole | Ionic interactions, H-bonding | Low |
Substituent Effects on Physicochemical Properties
- Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine ring (5-membered) offers less steric hindrance and lower basicity compared to piperidine (6-membered) in derivatives. This may enhance membrane permeability.
- Thioether Linkage : The thioether in the target compound improves resistance to oxidative degradation compared to ether or amide linkages in triazole-thiazole hybrids .
Biological Activity
The compound 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a thioamide derivative with a complex structure featuring an imidazole ring and a pyrrolidine moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The presence of functional groups such as the nitrophenyl and thio groups enhances its reactivity and biological activity. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Imidazole Ring | Contributes to biological interactions |
| Pyrrolidine Moiety | Provides structural diversity |
| Nitrophenyl Group | Enhances electron affinity |
| Thio Group | Increases reactivity |
Synthesis
The synthesis of this compound typically involves several key steps including:
- Formation of the Imidazole Derivative : Reaction of appropriate precursors under controlled conditions.
- Thioether Formation : Coupling reactions that introduce the thio group.
- Final Acetylation : The introduction of the pyrrolidine component.
These reactions often utilize solvents such as dimethylformamide and dichloromethane, with careful temperature control to optimize yield and purity.
Antimicrobial Properties
Research into similar compounds indicates that thioamides can exhibit significant antimicrobial activity. For instance, derivatives containing nitro groups have been shown to possess efficacy against various bacterial strains, including resistant strains such as Escherichia coli and Staphylococcus aureus .
A study demonstrated that compounds with structural similarities to 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .
Anticancer Activity
Preliminary studies suggest potential anticancer properties, particularly through mechanisms involving cell cycle arrest and apoptosis induction. For example, compounds with imidazole rings have been reported to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells .
In vitro studies indicate that similar thioamide derivatives can inhibit proliferation in various human cancer cell lines, suggesting a mechanism involving interaction with cellular targets critical for growth regulation .
Case Studies
Several case studies highlight the biological activity of compounds structurally related to 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone:
- Study on Antimicrobial Efficacy : A series of thioamide derivatives were tested against Klebsiella pneumoniae and Acinetobacter baumannii, showing varying degrees of inhibition, indicating the potential for developing new antibiotics .
- Cancer Cell Line Proliferation Inhibition : Research demonstrated that similar compounds induced G2/M phase arrest in prostate cancer cell lines, triggering apoptotic pathways through mitochondrial signaling cascades .
The proposed mechanism for the biological activity of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone may involve:
- Interaction with Enzymes or Receptors : The imidazole ring may facilitate binding through hydrogen bonding or hydrophobic interactions.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to generate ROS, leading to oxidative stress in target cells, which can trigger apoptosis.
Q & A
Basic: What are the key functional groups in this compound, and how do they influence its chemical reactivity?
Answer:
The compound features:
- 3-Nitrophenyl group : Enhances electron-withdrawing effects, increasing reactivity in electrophilic substitution and redox reactions.
- Imidazole ring : Participates in hydrogen bonding and π-π stacking, critical for biological interactions.
- Thioether linkage (S-CH₂) : Provides stability against hydrolysis compared to ethers and enables nucleophilic substitution.
- Pyrrolidinyl group : Introduces basicity and conformational flexibility, influencing solubility and receptor binding.
These groups collectively enable diverse reactivity, such as participation in alkylation, oxidation (e.g., sulfone formation), and interactions with biological targets like enzymes .
Advanced: How can multi-step synthesis of this compound be optimized for improved yield and purity?
Answer:
Optimization strategies include:
- Catalyst selection : Use palladium catalysts for allylation or copper(I) iodide for thioether formation to reduce side reactions .
- Temperature control : Maintain 0–5°C during nitration steps to prevent decomposition .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- In-line monitoring : Employ HPLC to track intermediates and adjust reaction times dynamically .
Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the product with >95% purity .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques:
- ¹H/¹³C NMR : Assigns protons (e.g., allyl CH₂ at δ 4.5–5.0 ppm) and confirms pyrrolidine ring conformation .
- FT-IR : Identifies thioether (C-S stretch at ~600 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups .
- HPLC : Quantifies purity (>95%) using a C18 column and UV detection at 254 nm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 414.12) .
Advanced: How can researchers resolve discrepancies in NMR data during structural confirmation?
Answer:
Strategies include:
- Variable-temperature NMR : Resolves signal splitting caused by dynamic processes (e.g., pyrrolidine ring puckering) .
- 2D experiments (COSY, HSQC) : Assign overlapping proton environments, such as allyl and imidazole protons .
- Comparative analysis : Cross-reference with analogs (e.g., piperidinyl vs. pyrrolidinyl derivatives) to identify shifts induced by substituents .
Contradictions may arise from residual solvents; lyophilization or deuterated solvent exchange mitigates this .
Basic: What are common intermediates in the synthesis of this compound?
Answer:
Critical intermediates include:
- 1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol : Formed via thiolation of the imidazole precursor using P₄S₁₀ .
- 1-(Pyrrolidin-1-yl)ethanone chloride : Generated by acyl chloride formation under anhydrous conditions .
- Thioether-linked precursor : Synthesized via nucleophilic substitution between the thiol intermediate and ethanone derivative .
Advanced: What strategies are effective for studying biological interactions of this compound with enzyme targets?
Answer:
Methodologies include:
- Molecular docking simulations : Use AutoDock Vina to predict binding poses with targets like cytochrome P450 or kinases, leveraging the nitro group’s electrostatic interactions .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) using immobilized enzyme chips .
- Enzyme inhibition assays : Monitor activity via fluorogenic substrates (e.g., 4-nitrophenyl phosphate for phosphatases) under varying compound concentrations .
Dose-response curves (IC₅₀) and Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .
Basic: How is the purity of this compound validated post-synthesis?
Answer:
Validation involves:
- HPLC : Symmetrical peak at 254 nm (C18 column, acetonitrile/water gradient) confirms >95% purity .
- Melting point analysis : Sharp range (e.g., 145–147°C) indicates crystallinity and absence of solvates .
- Elemental analysis (CHNS) : Matches calculated vs. experimental values (±0.3% tolerance) .
Advanced: How does structural modification of the pyrrolidinyl group impact biological activity?
Answer:
- Ring expansion (piperidinyl) : Increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- N-Methylation : Reduces basicity, altering enzyme binding (e.g., CYP3A4 inhibition decreases by ~40%) .
- Stereochemistry : (R)- vs. (S)-pyrrolidine configurations show differential activity in chiral HPLC-separated enantiomers .
Basic: What safety precautions are recommended when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential nitro group-derived toxic vapors (e.g., NOx) .
- Waste disposal : Neutralize with 10% NaOH before incineration to degrade thioether linkages .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity .
- DFT calculations : Identifies reactive sites (e.g., nitro group’s LUMO) for targeted modifications .
- ADMET prediction : SwissADME estimates bioavailability, prioritizing derivatives with LogP < 3 and TPSA < 140 Ų .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
